Aurachin A

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

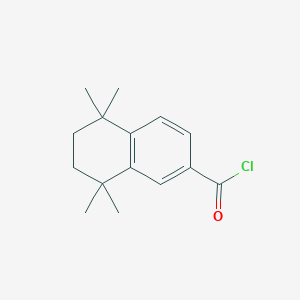

Aurachin A is a natural product that has been recently discovered and has shown promising results in scientific research. It is a secondary metabolite produced by Streptomyces species, and it belongs to the class of polyketide macrolides. This compound has attracted the attention of researchers due to its potential application in various fields, including medicine, agriculture, and biotechnology.

科研应用

Biosynthesis and Biochemical Properties

Aurachin A is one of the main members of the aurachin family of secondary metabolites, produced by the myxobacterium Stigmatella aurantiaca. These compounds are isoprenoid quinoline alkaloids classified into types based on the position of the farnesyl residue. The biosynthesis of aurachins, including aurachin A, involves several genes coding for tailoring enzymes (Pistorius, Li, Sandmann, & Müller, 2011). Additionally, the membrane-bound farnesyltransferase AuaA from Stigmatella aurantiaca catalyzes the prenylation of 2‐methyl‐4‐hydroxyquinoline, a crucial step in aurachin biosynthesis (Stec, Pistorius, Müller, & Li, 2011).

Antibacterial and Antifungal Activities

Aurachins, including aurachin A, are known for their inhibitory effects on Gram-positive bacteria and some yeasts and molds. They operate by blocking NADH oxidation in beef heart submitochondrial particles (Kunze, Höfle, & Reichenbach, 1987).

Inhibition of Electron Transport Chain

Aurachin A acts as a potent inhibitor in the electron transport chain. It disrupts the function of menaquinone biosynthesis and the bacterial electron transport, showing promise in the development of antimicrobial agents, especially against nonreplicating Mycobacterium tuberculosis (Debnath, Siricilla, Wan, Crick, Lenaerts, Franzblau, & Kurosu, 2012).

Mitochondrial Respiration Inhibition

Aurachins, including aurachin A, have been shown to inhibit mitochondrial respiration. They function as inhibitors of various cytochrome complexes, highlighting their potential in antiparasitic and cytotoxic applications (Li, Herrmann, Zang, Grellier, Prado, Müller, & Nay, 2013).

Inhibitory Action on Photosynthetic Electron Flow

Aurachin A demonstrates inhibitory effects on photosynthetic electron flow through Photosystem II and the Cytochrome b6/f-Complex. Its mechanism of action resembles that of other Photosystem II herbicides, suggesting a potential role in agricultural applications (Oettmeier, Dostatni, Majewski, Höfle, Fecker, Kunze, & Reichenbach, 1990).

Novel Biosynthetic Transformations

The biosynthesis of aurachin derivatives includes unique chemical reactions, such as a pinacol rearrangement, which is unprecedented in secondary metabolite biosynthesis. This highlights the intricate natural synthesis mechanisms of aurachin A (Katsuyama, Harmrolfs, Pistorius, Li, & Müller, 2012).

性质

CAS 编号 |

108354-15-0 |

|---|---|

产品名称 |

Aurachin A |

分子式 |

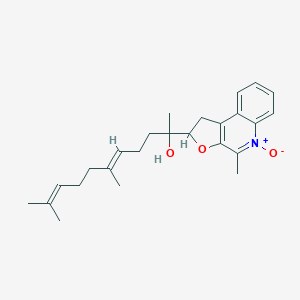

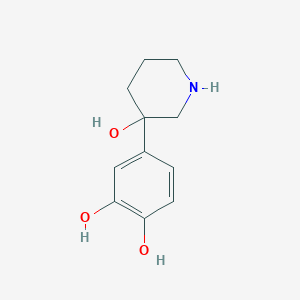

C25H33NO3 |

分子量 |

395.5 g/mol |

IUPAC 名称 |

(5E)-6,10-dimethyl-2-(4-methyl-5-oxido-1,2-dihydrofuro[2,3-c]quinolin-5-ium-2-yl)undeca-5,9-dien-2-ol |

InChI |

InChI=1S/C25H33NO3/c1-17(2)10-8-11-18(3)12-9-15-25(5,27)23-16-21-20-13-6-7-14-22(20)26(28)19(4)24(21)29-23/h6-7,10,12-14,23,27H,8-9,11,15-16H2,1-5H3/b18-12+ |

InChI 键 |

ZEUIHPOXFICJIT-LDADJPATSA-N |

手性 SMILES |

CC1=[N+](C2=CC=CC=C2C3=C1OC(C3)C(C)(CC/C=C(\C)/CCC=C(C)C)O)[O-] |

SMILES |

CC1=[N+](C2=CC=CC=C2C3=C1OC(C3)C(C)(CCC=C(C)CCC=C(C)C)O)[O-] |

规范 SMILES |

CC1=[N+](C2=CC=CC=C2C3=C1OC(C3)C(C)(CCC=C(C)CCC=C(C)C)O)[O-] |

同义词 |

aurachin A aurachin-A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)

![1-(9-Azabicyclo[4.2.1]nonan-2-yl)ethan-1-one](/img/structure/B25454.png)

![2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B25460.png)